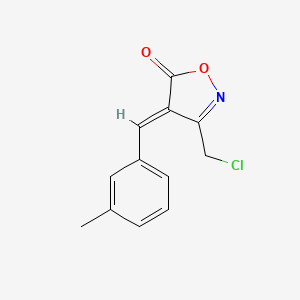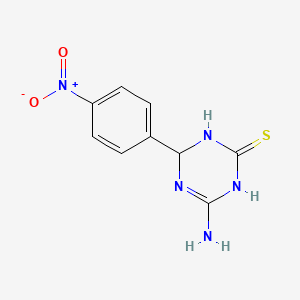
2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a 1,2,4-oxadiazole ring, a five-membered heterocyclic compound containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The presence of the phenyl group and the chlorine and methyl substituents on the quinoline ring may influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves the use of Vilsmeier's reagent, as seen in the synthesis of 2-(2-chloro-3-quinolyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazoles . The process typically starts with acetanilides treated with dimethylformamide and phosphorus oxychloride to obtain 2-chloro-3-quinolinecarboxaldehydes. These intermediates are then reacted with aromatic acid hydrazides to yield quinoline-3-substituted hydrazones, which upon further reaction with acetic anhydride, produce the desired oxadiazole derivatives.
Molecular Structure Analysis
The molecular structure and spectroscopic characterization of quinoline derivatives can be determined using DFT and TD-DFT/PCM calculations, as demonstrated in the study of similar compounds . These methods allow for the analysis of the optimized molecular structure, comparison with X-ray data, and a complete analysis of the observed spectra, including FT-IR, NMR, and UV-Vis absorption and fluorescence emission spectral measurements.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including 1,3-dipolar cycloaddition, also known as click chemistry, to yield new derivatives with potential biological activities . The reactivity of these compounds can be influenced by the presence of substituents on the quinoline ring, which can affect the electronic distribution and, consequently, the reactivity towards different reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as their solubility, melting point, and stability, can be influenced by the substituents present on the quinoline core and the oxadiazole ring. The presence of electron-withdrawing or electron-donating groups can significantly alter these properties. Additionally, the introduction of a chlorine atom can increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties .
Relevant Case Studies
Quinoline derivatives have been evaluated for their biological activities, including antimicrobial and antifungal properties . For instance, 2-(quinolin-4-ylthio)-1,3,4-oxadiazole derivatives have shown significant in vitro antimicrobial activity against various bacterial and fungal strains . Similarly, newer 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols have been synthesized and screened for their antimicrobial activity . These studies highlight the potential therapeutic applications of quinoline derivatives in treating infections.
Scientific Research Applications
Synthesis and Characterization
2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline and its derivatives are known for their wide spectrum of biodynamic activities, making them potent therapeutic agents. The synthesis involves condensation processes, typically with quinoline-4-carbohydrazides and various reagents like carbon disulfide and potassium hydroxide (Faldu et al., 2014).
Biological and Antimicrobial Applications
These compounds have been studied extensively for their antimicrobial properties. For instance, derivatives synthesized through 1,3-dipolar cycloaddition (click chemistry) have shown significant antifungal and antibacterial activities against various tested strains (Kategaonkar et al., 2010). Similarly, compounds with a 1,3,4-oxadiazole moiety have displayed remarkable antibacterial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against fungi like Aspergillus niger (Gupta et al., 2008).
Anticancer Potential
Apart from antimicrobial properties, these compounds have also demonstrated anticancer potential. For example, some quinoline-indole-oxadiazole hybrids have shown considerable cytotoxicity against breast adenocarcinoma cells, with certain compounds exhibiting low IC50 values and high selectivity indices (Kamath et al., 2016). Other novel derivatives containing an 8-hydroxy quinolone substituted 1,3,4-oxadiazole moiety have shown significant anticancer properties against cell lines like HeLa, Caco-2, and MCF7, with some compounds showing promising cytotoxicity comparable to known standards (Adimule et al., 2014).
Photochemical Properties
The photochemical behavior of certain 1,2,4-oxadiazoles, such as 3-styryl-5-phenyl-(5-methyl)-1,2,4-oxadiazoles, has been explored, revealing photoinduced rearrangements to quinoline systems. This process involves photolysis and subsequent ring closure reactions, highlighting interesting photochemical properties (Buscemi et al., 1990).
Safety And Hazards
As with all chemicals, safety and hazards are an important consideration. The specific safety and hazard information would depend on the exact properties of the compound, which are not available for “2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline”. However, it’s always important to handle chemicals with appropriate safety measures.
Future Directions
The future directions in the study of such compounds often involve exploring their potential biological activities and optimizing their synthesis. Given the wide range of activities exhibited by quinoline and 1,2,4-oxadiazole derivatives, “2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline” could be a promising candidate for further study.
Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis of the specific compound, more detailed information or studies would be needed.
properties
IUPAC Name |
3-(2-chloro-7-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c1-11-7-8-13-10-14(16(19)20-15(13)9-11)17-21-18(23-22-17)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTZXISGFRRTKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C4=CC=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid](/img/structure/B1344874.png)
amino]-acetic acid](/img/structure/B1344880.png)
![[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344883.png)
![{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid](/img/structure/B1344885.png)
![[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid](/img/structure/B1344887.png)
![[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344888.png)
![[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344889.png)



![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)


